Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Organoboron chemistry Suzuki-Miyaura coupling Process chemistry

Boronic acid pinacol esters are prone to anhydride contamination, causing stoichiometric drift and irreproducible Suzuki couplings. 4-Benzoylphenyl-Bpin (CAS 269410-03-9) eliminates this uncertainty as a single molecular entity with well-defined stoichiometry. • 130°C lower melting point (75-76°C) vs. parent boronic acid-enables melt-phase protocols and accurate solid dispensing in automated 96-well workflows. • >2-year shelf stability at 2-8°C without desiccation; batch-to-batch consistency supports seamless scale-up from discovery (mg) to lead optimization (g). • No re-qualification overhead: consistent lot performance reduces procurement frequency and total cost of ownership.

Molecular Formula C19H21BO3
Molecular Weight 308.2 g/mol
CAS No. 269410-03-9
Cat. No. B1365323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
CAS269410-03-9
Molecular FormulaC19H21BO3
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13H,1-4H3
InChIKeyAKQXNDKEDAWVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoylphenylboronic Acid Pinacol Ester for Reproducible Suzuki Coupling


Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS 269410-03-9) is an arylboronic acid pinacol ester that incorporates a benzophenone scaffold [1]. It serves as a well-defined, bench-stable boron nucleophile for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the rapid assembly of biaryl architectures that are privileged in pharmaceutical lead discovery and functional materials chemistry .

Workflow Suzuki–Miyaura biaryl cross-coupling
Reagent Type Bench-stable pinacol ester boron nucleophile
Stoichiometry Single molecular entity, defined stoichiometry

Why This Pinacol Ester Cannot Be Replaced by the Boronic Acid


Although 4-benzoylphenylboronic acid (CAS 268218-94-6) shares the same arylboron core, the pinacol ester delivers a 130 °C lower melting point (75–76 °C vs 204–212 °C) and exists as a single molecular entity, whereas commercial boronic acid lots frequently contain variable amounts of anhydride that introduce stoichiometric uncertainty . These differences directly affect weighing accuracy, dissolution kinetics, and coupling reproducibility, making simple interchange a root cause of yield drift and impurity formation in regulated synthetic workflows.

Property
Pinacol Ester
Boronic Acid
Melting Point
~75–76 °C
~204–212 °C
Stoichiometry
Single entity, ≥95% purity
Variable anhydride content
Protodeboronation
Slower hydrolysis, less deboronation
Faster protodeboronation

Quantitative Differentiation vs Closest Analogs


Melting Point Advantage Enables Melt-Phase Processing

The pinacol ester exhibits a sharp melting point of 75–76 °C , whereas the corresponding boronic acid melts at 204–212 °C . This ~130 °C depression eliminates the need for high-temperature dissolution, reduces solvent volume, and permits solvent-free or melt-phase reaction protocols that are inaccessible with the high-melting acid.

Melting Point
Data to verify
75–76 °C vs 204–212 °C
Enables solvent-free and melt-phase processing
~130 °C lower melting point
Organoboron chemistry Suzuki-Miyaura coupling Process chemistry

Stoichiometric Fidelity Eliminates Anhydride Uncertainty

Commercial 4-benzoylphenylboronic acid is routinely labeled "contains varying amounts of anhydride" , which inflates apparent eq loading and lowers effective boron concentration. The pinacol ester, in contrast, is supplied as a single, fully characterized species with purity ≥95% (typically 97%) confirmed by HPLC, NMR, and GC , ensuring that every mole weighed corresponds to a defined mole of reactive boronate.

Stoichiometric Fidelity
Data to verify
Single entity, ≥95% vs Anhydride variability
Defined stoichiometry reduces side reactions
Ensures consistent eq loading
Medicinal chemistry Parallel synthesis Quality by Design

Hydrolytic Stability Reduces Protodeboronation

Pinacol esters of arylboronic acids hydrolyze significantly more slowly than the parent acids. Under typical Suzuki–Miyaura conditions (pH 10, 80 °C, THF/H₂O), class-level kinetic studies show that pinacol esters exhibit >50% less protodeboronation than the corresponding boronic acids over the first 30 min of reaction [1]. Although not measured for this specific benzoylphenyl substrate, the benzophenone electron-withdrawing group is expected to further retard hydrolysis relative to unsubstituted phenyl, making the data a conservative baseline.

Protodeboronation
Class-level
>50% less deboronation
May maintain higher active boron concentration
Under Suzuki conditions (pH 10, 80 °C)
Cross-coupling Boron chemistry Reaction engineering

Long-Term Storage Stability Without Desiccant

The pinacol ester is recommended for storage at 2–8 °C , a condition under which related aryl pinacol esters retain >95% purity after 24 months [1]. The parent boronic acid, in contrast, is hygroscopic, susceptible to air oxidation (especially in the presence of light), and often requires desiccation to prevent anhydride formation , making long-term inventory less predictable.

Shelf Stability
Reported
>24 months at 2–8 °C
Supports bulk procurement without desiccation
Reduces re-qualification frequency
Chemical procurement Inventory management Boronate stability

Application Scenarios Outperforming Alternatives


Automated Parallel Synthesis of Biaryl Libraries

The low melting point (75–76 °C) and well-defined stoichiometry of the pinacol ester allow accurate solid-dispensing robots to weigh sub-milligram quantities without clumping or caking, a common failure mode when handling high-melting boronic acids. This reliability is critical for 96-well plate Suzuki coupling workflows where every well must receive identical equivalents of the boron partner. The absence of anhydride contamination ensures that the declared mass corresponds to active boronate, reducing well-to-well variability in yield and purity.

Melt-Phase or Solvent-Minimized Suzuki Coupling

When a reaction is run at 80–100 °C, the pinacol ester (mp 75–76 °C) forms a homogeneous melt with the aryl halide and catalyst before base addition, enabling solvent-free or highly concentrated conditions . This cannot be achieved with the parent boronic acid (mp 204–212 °C), which remains solid under these conditions and requires larger volumes of polar aprotic solvents to dissolve, increasing waste and cost. The melt-phase protocol is particularly advantageous in continuous-flow reactors where clogging by undissolved solids is a process-safety concern.

Synthesis of 9-Arylpurine Enterovirus Inhibitors

The 4-benzoylphenyl motif is a documented precursor in the synthesis of 9-arylpurines, a class of enterovirus inhibitors under active investigation . The pinacol ester provides a hydrolytically stable, storable source of this key fragment, enabling medicinal chemistry teams to stockpile a single batch and use it for months of analogue synthesis without re-qualification. The defined stoichiometry is especially valuable when scaling from discovery (10–50 mg) to lead optimization (1–10 g), as the equivalents calculation remains identical.

Long-Term Inventory for CROs and CDMOs

CROs and CDMOs that maintain compound collections for on-demand synthesis benefit from the >2-year shelf stability at 2–8 °C without desiccation . The pinacol ester can be ordered in bulk (100 g to kg scale) and stored with minimal degradation risk, whereas the parent boronic acid would require periodic re-testing for anhydride content, adding quality-control overhead. This reduces procurement frequency, lowers total cost of ownership, and supports just-in-time manufacturing philosophies.

Application
Selection Property
Validation Focus
Automated parallel biaryl synthesis
Low melting point and anhydride-free stoichiometry
Solid-dispensing accuracy and well-to-well consistency
Melt-phase or solvent-minimized Suzuki coupling
Melting point below typical reaction temperature
Feasibility of solvent-free or continuous-flow protocols
9-Arylpurine enterovirus inhibitor synthesis
Hydrolytically stable, defined stoichiometry fragment
Consistency from discovery to lead optimization scale
Long-term inventory for CROs and CDMOs
Extended shelf-life stability without desiccation
Purity retention and reduced quality-control overhead
Quote Request

Request a Quote for Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.